molecular formula C10H9FO B1148194 1-(4-Fluorophenyl)but-1-en-3-one CAS No. 1611-38-7

1-(4-Fluorophenyl)but-1-en-3-one

Cat. No. B1148194
CAS RN: 1611-38-7
M. Wt: 164.18
InChI Key:
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Description

“1-(4-Fluorophenyl)but-1-en-3-one” is a chemical compound with the CAS Number: 1611-38-7 . It has a molecular weight of 164.18 and its IUPAC name is (3E)-4-(4-fluorophenyl)-3-buten-2-one . It is a solid at room temperature .


Physical And Chemical Properties Analysis

“1-(4-Fluorophenyl)but-1-en-3-one” is a solid at room temperature . It has a flash point of 110-112/1mm .

Scientific Research Applications

Building Blocks in Chemical Synthesis

This compound is used as a building block in chemical synthesis . It is often used in the preparation of other complex molecules due to its reactivity and structural features .

Preparation of Fluorinated Styrene Derivatives

“1-(4-Fluorophenyl)but-1-en-3-one” can be reduced to “4-(fluorophenyl)but-3-en-2-ols” by Luche reduction (NaBH4, CeCl3, CH3OH). These alkenols can be seen as potential starting material for fluorinated styrene derivatives .

Component in Co-polymers

This compound has been investigated as a component in co-polymers . The presence of the fluorophenyl group can influence the properties of the resulting polymer, potentially leading to materials with unique characteristics .

Precursor to 1-(fluorophenyl)buta-1,3-dienes

“4-(Fluorophenyl)but-3-en-2-ols”, which can be prepared from “1-(4-Fluorophenyl)but-1-en-3-one”, can be used as precursors to 1-(fluorophenyl)buta-1,3-dienes . These dienes could be of interest as building blocks in co-polymers .

Synthesis of Heterocyclic Compounds

This compound can be used in the synthesis of heterocyclic compounds, such as 1,2,3-triazoles . These heterocycles have a wide range of medicinal applications, including anti-HIV, anticancer, antibacterial, anti-inflammatory, antitubercular, and antiviral activities .

Flame Retardants

Although not directly, derivatives of this compound, such as benzyl(4-fluorophenyl)phenylphosphine oxide (BFPPO), have been synthesized and studied for their potential use in flame retardants .

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding all personal contact, including inhalation . It is recommended to wear protective clothing when there is a risk of exposure .

properties

IUPAC Name

(E)-4-(4-fluorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOKEPVAYTWJGM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90876251
Record name 3-Buten-2-one,4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1611-38-7
Record name 3-Buten-2-one,4-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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